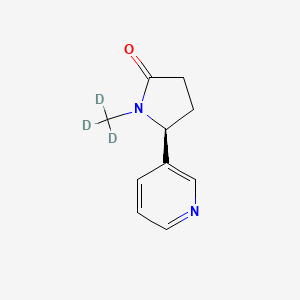

Cotinine-methyl-D3

Overview

Description

Cotinine-methyl-D3 is the labelled analogue of Cotinine, which is a metabolite of nicotine .

Synthesis Analysis

An efficient microwave-assisted synthesis of cotinine and iso-cotinine analogs from an Ugi-4CR approach has been reported . This involves a convenient base-mediated two-step synthesis of cotinine analogs and a one-pot base-free synthesis of iso-cotinine derivatives .Molecular Structure Analysis

The molecular formula of this compound is C10H9D3N2O . Its average mass is 179.234 Da and its mono-isotopic mass is 179.113800 Da .Chemical Reactions Analysis

A novel LC–MS-MS method for the quantification of cotinine using electrospray ionization with multiple reaction monitoring and cotinine-d3 as an internal standard has been developed . This method is coupled with an automated solid-phase extraction (SPE) procedure .Physical And Chemical Properties Analysis

The molecular weight of this compound is 179.23 . It is typically stored at room temperature away from light and moisture .Scientific Research Applications

Biomonitoring and Epidemiological Studies

Cotinine-methyl-D3 is primarily used as an internal standard in the analysis of nicotine and its metabolites in human biological samples. Fan et al. (2008) developed a method based on liquid chromatography tandem mass spectrometry (LC-MS-MS) for direct determination of nicotine, cotinine, and other metabolites in the urine of smokers. This method, using this compound as an internal standard, facilitates the accurate measurement of nicotine dose in large-scale human biomonitoring studies (Fan, Xie, Xia, Wang, Ding, & Liu, 2008).

Analytical Methodologies in Toxicology

A novel LC-MS-MS method for cotinine quantification in biological fluids utilizes this compound as an internal standard. This method, developed by Dunlop et al. (2014), features automated solid-phase extraction and is notably sensitive and specific, proving useful for large-scale epidemiological studies (Dunlop, Clunie, Stephen, & Allison, 2014).

Environmental Health and Epigenetics

In environmental health research, this compound plays a role in examining the impact of exposure to contaminants like cadmium. Sanders et al. (2014) explored the relationship between cadmium levels during pregnancy and DNA methylation in leukocytes, comparing these levels with cotinine as a measure of nicotine exposure (Sanders, Smeester, Rojas, DeBussycher, Wu, Wright, Zhou, Laine, Rager, Swamy, Ashley-Koch, Miranda, & Fry, 2014).

Neuroscience and Pharmacology

The use of this compound also extends to neuroscience and pharmacology. Vainio and Tuominen (2001) investigated cotinine binding to nicotinic acetylcholine receptors, using radioligands and assessing the affinity of cotinine compared to nicotine. This research contributes to understanding the biochemical interactions of nicotine metabolites in the brain (Vainio & Tuominen, 2001).

Clinical and Diagnostic Applications

In clinical settings, methods for measuring urinary cotinine, such as the one developed by Chadwick and Keevil (2007), utilize this compound. These methods are crucial for assessing smoking status in various clinical scenarios, including lung transplant patients and smoking cessation programs (Chadwick & Keevil, 2007).

Environmental Toxicology

This compound aids in environmental toxicology research, as seen in the study by Hammouda et al. (2019). They explored the electro-Fenton incineration of cotinine in water, addressing cotinine as an environmental contaminant. This research has implications for understanding and mitigating the environmental impact of tobacco metabolites (Hammouda, Salazar, Zhao, Ramasamy, Laklova, Iftekhar, Babu, & Sillanpää, 2019).

Public Health Research

In public health, optimal serum cotinine levels for distinguishing smokers from non-smokers are crucial for epidemiological studies. Benowitz et al. (2009) utilized cotinine measurements, likely employing this compound as a standard, to refine the understanding of tobacco exposure across different racial/ethnic groups (Benowitz, Bernert, Caraballo, Holiday, & Wang, 2009).

Epigenetic Biomarkers

This compound contributes to the field of epigenetics, as demonstrated by Shenker et al. (2013), who used DNA methylation as a biomarker of exposure to tobacco smoke. Cotinine levels, determined using methods involving this compound, helped to validate the epigenetic changes observed in the study (Shenker, Ueland, Polidoro, van Veldhoven, Ricceri, Brown, Flanagan, & Vineis, 2013).

Mechanism of Action

Safety and Hazards

Future Directions

There is growing interest in identifying potential contributions of non-nicotine components to tobacco reinforcement . Cotinine, being a major metabolite of nicotine, is being studied for its diverse effects and potential contributions to the effects of nicotine . More research is warranted to provide better insight into the actions of cotinine and its contribution to tobacco addiction .

properties

IUPAC Name |

(5S)-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m0/s1/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKROCXWUNQSPJ-XYFUXNRQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1[C@@H](CCC1=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40493912 | |

| Record name | (5S)-1-(~2~H_3_)Methyl-5-(pyridin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

202656-15-3 | |

| Record name | 2-Pyrrolidinone, 1-(methyl-d3)-5-(3-pyridinyl)-, (5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202656-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5S)-1-(~2~H_3_)Methyl-5-(pyridin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

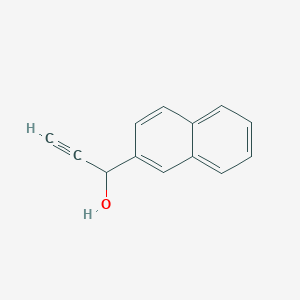

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Butoxyphenyl)formamido]-3-hydroxybutanoic acid](/img/structure/B3339970.png)

![1,3-Dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B3339992.png)

![N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B3340005.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B3340010.png)

![[4-(Difluoromethoxy)-3-methoxyphenyl]methanol](/img/structure/B3340041.png)